1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazino[4,5-d]pyrimidine core, followed by the introduction of the sulfanyl and other substituents under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and scalability. Advanced techniques like continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: shares structural similarities with other diazino[4,5-d]pyrimidine derivatives, which may have different substituents or functional groups.
Other sulfur-containing heterocycles: Compounds with similar sulfur-containing functional groups may exhibit comparable chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)10-15-21-17-16(19(26)24(4)20(27)23(17)3)18(22-15)28-11-14(25)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZXLTSGFQLAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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